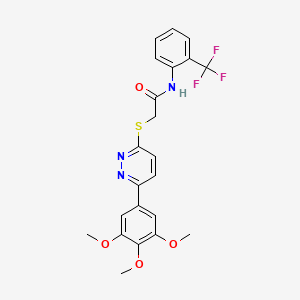
N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an amine with an acyl chloride or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide involved the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of the compound may also involve similar acylation reactions, possibly with additional steps to introduce the pyridazinyl and trimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques, including NMR, IR, and X-ray diffraction analysis. For instance, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, among other methods . These techniques could be applied to determine the molecular structure of "N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide" and to understand its stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary widely depending on the substituents present on the molecule. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent , indicating that the presence of certain functional groups can confer specific reactivity to the acetamide scaffold. The trifluoromethyl and pyridazinyl groups in the compound of interest may similarly influence its reactivity in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the crystal structure and intermolecular interactions, such as hydrogen bonding, can affect the compound's melting point, solubility, and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's acidity, basicity, and overall reactivity. The trifluoromethyl group is known to be electron-withdrawing, which could affect the acidity of the amide proton, while the trimethoxyphenyl group may have an electron-donating effect.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide and its derivatives have been studied for their potential pharmacological properties. For instance, compounds related to this chemical structure have shown activity as mediator release inhibitors, which could be relevant in the treatment of asthma and allergic reactions. These compounds have been synthesized through reactions involving arylamidines and sodium ethyl formylacetamide or ethyl propiolate, followed by a series of cyclization reactions (Medwid et al., 1990).
Antimicrobial and Antioxidant Activities
Several studies have focused on the antimicrobial and antioxidant potential of compounds structurally related to N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. For example, novel sulphonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains (Fahim & Ismael, 2019). Another study reported the synthesis and biological evaluation of new N-substituted-2-amino-1,3,4-thiadiazoles, indicating their potential in antitumor and antioxidant applications (Hamama et al., 2013).
Synthesis and Chemical Properties
The chemical synthesis and properties of compounds akin to N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide have been explored in detail. One study described the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting the synthetic pathways and chemical reactions involved in creating these compounds (Medwid et al., 1990). Another research focused on the synthesis of pyridazinone derivatives with herbicidal activities, offering insights into the chemical processes and potential agricultural applications of these compounds (Xu et al., 2008).
Herbicidal Activities
The herbicidal properties of pyridazinone derivatives, related to the chemical structure of interest, have been investigated. A study by Xu et al. (2008) synthesized a series of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, evaluating their efficacy against dicotyledonous plants and comparing them to commercial herbicides like diflufenican (Xu et al., 2008).
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4S/c1-30-17-10-13(11-18(31-2)21(17)32-3)15-8-9-20(28-27-15)33-12-19(29)26-16-7-5-4-6-14(16)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTXEEHWGPBVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)

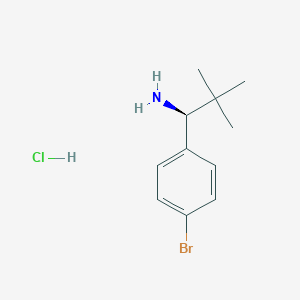
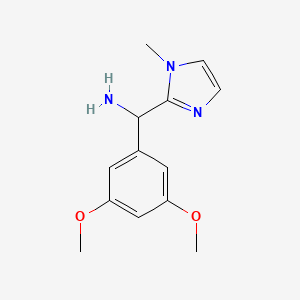
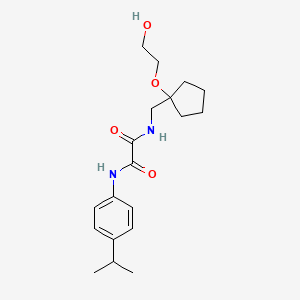
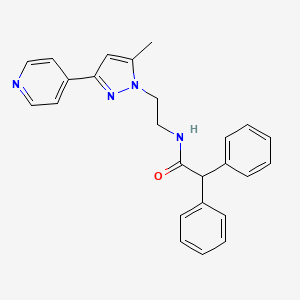
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)
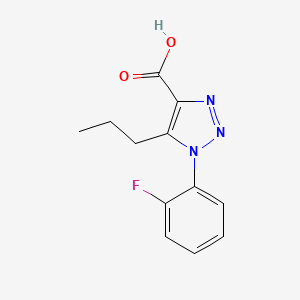
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2524485.png)
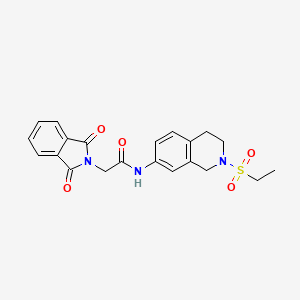
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2524487.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)